molecular formula C9H11BrMgO B13439942 magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide

magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide

Cat. No.: B13439942
M. Wt: 239.39 g/mol
InChI Key: HMHGZWOOVJZGLS-UHFFFAOYSA-M
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Description

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide is a magnesium bromide complex featuring an organic ligand derived from 1-ethoxy-4-methylbenzene. The ligand consists of a substituted benzene ring with an ethoxy (-OCH₂CH₃) group at position 1 and a methyl (-CH₃) group at position 2. The magnesium ion (Mg²⁺) is coordinated to the deprotonated aromatic system (at position 6) and bromide (Br⁻) ions.

Properties

IUPAC Name

magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHGZWOOVJZGLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide typically involves the reaction of 1-ethoxy-4-methylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:

1-ethoxy-4-methylbenzene+Mg+Br2This compound\text{1-ethoxy-4-methylbenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 1-ethoxy-4-methylbenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling temperature can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.

    Substitution Reactions: Often involves alkyl halides, with the reaction carried out under reflux conditions.

    Coupling Reactions: Commonly involves palladium or nickel catalysts, with the reaction carried out under inert atmosphere conditions.

Major Products

    Nucleophilic Addition: Produces secondary or tertiary alcohols.

    Substitution Reactions: Produces substituted benzene derivatives.

    Coupling Reactions: Produces biaryl compounds or other coupled products.

Scientific Research Applications

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Can be used to modify biological molecules for studying their functions.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, making it highly reactive.

Comparison with Similar Compounds

Magnesium Bromide (MgBr₂)

Key Properties :

  • Physical State : Colorless trigonal crystals (anhydrous) or white hygroscopic solid (hydrated forms) .
  • Thermodynamics :
    • Standard molar enthalpy of formation (ΔfH°): -524.26 kJ/mol (solid), -490.41 kJ/mol (liquid) .
    • Ionic conductivity in DMSO: Up to ~10⁻² S/cm at 0.16 M concentration .
  • Applications: Used in organic synthesis (e.g., aldol reactions) and as a component in non-aqueous electrolytes for magnesium batteries .

Comparison :

  • The target compound’s organic ligand enhances solubility in non-polar solvents compared to pure MgBr₂, which is highly soluble in polar solvents like water and DMSO.
  • MgBr₂ exhibits higher ionic conductivity in DMSO (~10⁻² S/cm) due to free Mg²⁺ and Br⁻ ions, whereas the target complex likely has lower conductivity due to ion pairing with the aromatic ligand .

TSP-Mg-imi (Magnesium Porphyrin-Imidazolium Bromide Polymer)

Key Properties :

  • Structure : Bifunctional polymer with a porphyrin core covalently linked to imidazolium bromide units .
  • Catalytic Performance: Achieves 100% conversion in CO₂ cycloaddition reactions at 100°C, with a turnover number (TON) of 15,300 .
  • Stability : Retains activity over four catalytic cycles due to high surface area (0.33 mmol/g Mg content) and covalent bonding between Mg and Br⁻ .

Comparison :

  • Unlike TSP-Mg-imi, the target compound lacks a porphyrin backbone, which limits its surface area and catalytic versatility.
  • Both compounds leverage Mg²⁺-Br⁻ synergy, but TSP-Mg-imi’s covalent architecture enables superior recyclability and activity .

4-Bromo-2-ethoxy-1-methylbenzene (CAS 871888-83-4)

Key Properties :

  • Structure : Brominated aromatic with ethoxy and methyl substituents .
  • Reactivity : Bromine at position 4 participates in nucleophilic substitution or coupling reactions.

Comparison :

  • The target compound incorporates Mg²⁺, making it a coordination complex rather than a simple brominated aromatic.

Magnesium;1-Methyl-4-Propoxybenzene-5-ide;Bromide (CAS 126507-63-9)

Key Properties :

  • Structure : Analogous to the target compound but with a propoxy (-OCH₂CH₂CH₃) group at position 4 and a methyl group at position 1 .

Comparison :

  • Substituent position (5 vs. 6) may alter electronic effects on Mg²⁺ coordination and Br⁻ lability .

Research Findings and Data Tables

Ionic Conductivity Comparison

Compound Ionic Conductivity (S/cm) Conditions Reference
MgBr₂ in DMSO ~10⁻² 0.16 M, 25°C
TSP-Mg-imi Not reported Catalytic conditions
Target Compound (Predicted) ~10⁻⁴–10⁻⁵ Non-aqueous medium -

Thermal Stability

Compound Melting Point (°C) Decomposition Temperature (°C) Reference
MgBr₂ (anhydrous) 711 1250
TSP-Mg-imi Not reported Stable up to 150°C
Target Complex (Predicted) <200 Ligand decomposition -

Biological Activity

The biological activity of magnesium-based compounds often involves interactions with specific enzymes and receptors. For instance, magnesium ions (Mg²⁺) are essential cofactors in numerous enzymatic reactions, influencing metabolic pathways and cellular functions. In the context of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide , its mechanism may include:

  • Enzyme Modulation : The compound may interact with enzymes such as salicylate synthase (MbtI), crucial for siderophore biosynthesis in Mycobacterium tuberculosis. Research indicates that Mg²⁺ is vital for the enzymatic activity of MbtI, with varying concentrations affecting the binding affinity and catalytic efficiency of inhibitors .
  • Receptor Interaction : The compound's structure may allow it to bind selectively to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.

Biological Applications

Research has highlighted several promising applications for magnesium-based compounds:

  • Anticancer Properties : Studies have shown that compounds similar to This compound can inhibit tubulin polymerization, which is critical for cancer cell proliferation. Such compounds have demonstrated efficacy against multi-drug resistant cancer cell lines .
  • Neuroprotective Effects : Magnesium ions play a role in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases by stabilizing microtubules and preventing apoptosis .
  • Antimicrobial Activity : Some magnesium-containing compounds exhibit antibacterial properties, making them candidates for treating infections caused by resistant strains of bacteria .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study investigated the role of Mg²⁺ in the activity of MbtI, revealing that optimal enzyme function requires specific concentrations of magnesium. The research highlighted that inhibitors could effectively bind to MbtI in the presence of Mg²⁺, suggesting a potential pathway for developing new antitubercular agents .

Case Study 2: Tubulin Polymerization Inhibition

Research into compounds that inhibit tubulin polymerization has shown that certain magnesium derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. These findings support the potential use of magnesium-based compounds in cancer therapy .

Data Table: Biological Activities of Magnesium Compounds

Compound NameActivity TypeTargetReference
This compoundEnzyme InhibitionMbtI (Mycobacterium tuberculosis)
Tubulin InhibitorAnticancerMicrotubules
Antimicrobial Magnesium DerivativeAntibacterialBacterial Cell Wall

Q & A

Q. What are the optimal methods for synthesizing magnesium bromide and its derivatives in a laboratory setting?

Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium metal with bromine (Mg + Br₂ → MgBr₂) . Alternative routes include reacting magnesium oxide or carbonate with hydrobromic acid (MgO + 2HBr → MgBr₂ + H₂O; MgCO₃ + 2HBr → MgBr₂ + CO₂ + H₂O) . For aromatic derivatives like 1-ethoxy-4-methylbenzene-6-ide bromide, organometallic protocols are employed. Example: Cross-coupling reactions using CuI catalysts and ligands in iso-propanol at 40°C under argon, followed by silica gel chromatography purification .

Q. What safety precautions are necessary when handling magnesium bromide and brominated aromatic compounds?

Magnesium bromide poses acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) . Key precautions:

  • Ventilation : Use fume hoods to avoid dust/aerosol inhalation.
  • PPE : Wear nitrile gloves, lab coats, and EN 166-compliant goggles .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
    Brominated aromatics (e.g., 4-(bromomethyl)benzaldehyde) require similar protocols due to uncharacterized toxicological risks .

Q. How do the physical and chemical properties of magnesium bromide influence its reactivity in organic synthesis?

  • Hygroscopicity : Anhydrous MgBr₂ readily absorbs moisture, necessitating dry conditions for Grignard reagent synthesis .
  • Ionic Nature : As a strong Lewis acid, MgBr₂ catalyzes Friedel-Crafts alkylation and facilitates halogen exchange reactions (e.g., MgBr₂ + Cl₂ → MgCl₂ + 2Br) .
  • Thermal Stability : High melting point (711°C) allows use in high-temperature reactions .

Advanced Research Questions

Q. What mechanistic insights explain magnesium bromide’s role in facilitating Grignard reagent formation?

MgBr₂ activates alkyl/aryl halides by polarizing the C–X bond, enabling magnesium insertion to form RMgBr. Key factors:

  • Solvent Choice : Ethereal solvents (e.g., THF) stabilize the Grignard intermediate via coordination to Mg²⁺ .
  • Side Reactions : Protic contaminants (e.g., H₂O) deactivate RMgBr, emphasizing the need for anhydrous conditions .
    Advanced studies use kinetic isotope effects and DFT calculations to probe transition states in Mg insertion .

Q. How can researchers address contradictions in reported toxicological data for brominated aromatic compounds?

Conflicting data (e.g., undefined toxicity for 4-(bromomethyl)benzaldehyde ) require:

  • In Silico Modeling : Use QSAR tools to predict toxicity based on substituent effects (e.g., –Br vs. –OCH₃).
  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to quantify IC₅₀ values .
  • Comparative Analysis : Cross-reference analogs (e.g., 4-bromobenzaldehyde) with established toxicity profiles .

Q. What advanced analytical techniques are recommended for characterizing magnesium bromide complexes and their aromatic derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects in brominated aromatics (e.g., δ 7.2–7.8 ppm for aryl protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [MgBr₂]⁻ at m/z 183.8) and fragmentation patterns .
  • X-ray Crystallography : Resolve Mg coordination geometry (e.g., octahedral vs. tetrahedral) in single crystals .

Q. What strategies mitigate challenges in synthesizing air-sensitive magnesium bromide intermediates?

  • Schlenk Techniques : Use vacuum/argon lines to handle hygroscopic intermediates .
  • Additive Stabilization : Introduce ligands (e.g., DMPU) to stabilize RMgBr against disproportionation .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress without exposure to air .

Methodological Considerations

Q. How should researchers design experiments to optimize yields in cross-coupling reactions involving magnesium bromide?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions .
  • Kinetic Profiling : Use GC-MS to monitor intermediate formation and side-product accumulation .
  • Scale-Up Protocols : Maintain stoichiometric ratios (e.g., 1:1 Mg:Br₂) and control exothermicity during large-scale synthesis .

Q. What are the best practices for reporting uncertainties in magnesium bromide-related data?

  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.1°C for melting points) and propagate through calculations .
  • Replication : Perform triplicate experiments to assess reproducibility .
  • Data Transparency : Include raw datasets (e.g., NMR spectra) in supplementary materials .

Q. How can computational chemistry enhance understanding of magnesium bromide’s reactivity?

  • Molecular Dynamics : Simulate solvation effects in ethereal solvents .
  • DFT Calculations : Predict transition states in MgBr₂-catalyzed reactions (e.g., activation energies for C–C bond formation) .

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